molecular formula C17H30O2S B14198599 12-[(Furan-2-yl)methoxy]dodecane-1-thiol CAS No. 915798-84-4

12-[(Furan-2-yl)methoxy]dodecane-1-thiol

Cat. No.: B14198599
CAS No.: 915798-84-4
M. Wt: 298.5 g/mol
InChI Key: ZOVDOEVYDOWRSQ-UHFFFAOYSA-N
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Description

12-[(Furan-2-yl)methoxy]dodecane-1-thiol: is an organic compound that features a furan ring attached to a dodecane chain via a methoxy linkage, with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the reactivity of the thiol group with the aromatic characteristics of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Furan-2-yl)methoxy]dodecane-1-thiol typically involves the following steps:

    Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst to form furan-2-ylmethanol, which is then converted to furan-2-ylmethoxy chloride using thionyl chloride.

    Attachment to the Dodecane Chain: The furan-2-ylmethoxy chloride is then reacted with 1-dodecanethiol in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can undergo reduction reactions to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of self-assembled monolayers on gold surfaces.

Biology:

    Bioconjugation: The thiol group can be used to attach the compound to proteins or other biomolecules.

Medicine:

    Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form stable bonds with metal nanoparticles.

Industry:

    Surfactants: The amphiphilic nature of the compound makes it useful as a surfactant in various formulations.

Mechanism of Action

The mechanism by which 12-[(Furan-2-yl)methoxy]dodecane-1-thiol exerts its effects is largely dependent on the functional groups present:

    Thiol Group: Can form strong bonds with metals, making it useful in catalysis and material science.

    Furan Ring: Provides aromatic stability and can participate in π-π interactions, which are important in biological systems.

Comparison with Similar Compounds

    1-Dodecanethiol: Similar in structure but lacks the furan ring, making it less versatile in certain applications.

    Furan-2-ylmethanethiol: Contains the furan ring but has a shorter alkyl chain, affecting its solubility and reactivity.

Uniqueness: 12-[(Furan-2-yl)methoxy]dodecane-1-thiol combines the reactivity of a thiol group with the aromatic properties of a furan ring and the hydrophobic characteristics of a long alkyl chain, making it uniquely suited for applications that require these combined properties.

Properties

CAS No.

915798-84-4

Molecular Formula

C17H30O2S

Molecular Weight

298.5 g/mol

IUPAC Name

12-(furan-2-ylmethoxy)dodecane-1-thiol

InChI

InChI=1S/C17H30O2S/c20-15-10-8-6-4-2-1-3-5-7-9-13-18-16-17-12-11-14-19-17/h11-12,14,20H,1-10,13,15-16H2

InChI Key

ZOVDOEVYDOWRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COCCCCCCCCCCCCS

Origin of Product

United States

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